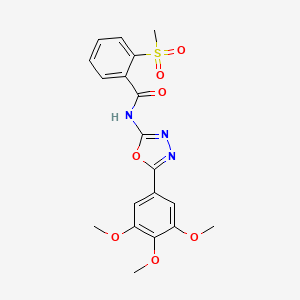

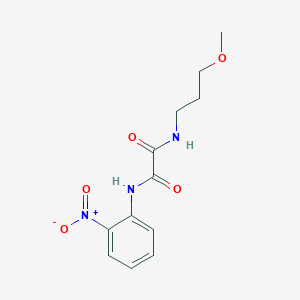

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as TMOX, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Anticancer Activity

Research has focused on the synthesis and evaluation of compounds with the 1,3,4-oxadiazole moiety for their anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and tested against several cancer cell lines, showing moderate to excellent anticancer activity. This suggests that compounds containing 1,3,4-oxadiazole structures could serve as promising leads in anticancer drug discovery (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Cardiac Electrophysiological Activity

Compounds structurally related to the one have been investigated for their cardiac electrophysiological properties. Specifically, N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency comparable to known class III antiarrhythmic agents, indicating the potential of such molecules in developing new treatments for arrhythmias (Morgan et al., 1990).

Microbial Metabolite Identification

The metabolic processes and mechanisms of action of related compounds have been studied using in vitro models. For example, the metabolites of a synthetic nitric oxide-releasing derivative of farnesylthiosalicylic acid were investigated, providing insights into its anticancer activity and suggesting routes for further pharmacological development (Wang, Zhu, Liu, Chen, & Ling, 2014).

Antimicrobial and Antifungal Applications

Derivatives of 1,3,4-oxadiazole and related sulfonamides have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Sych et al., 2019).

Polymer Science

In the field of polymer science, related structures have been incorporated into polyamides and poly(amide-imide)s, demonstrating the versatility of these compounds in creating materials with desirable properties for various applications, such as memory devices (Chen, Hu, & Liou, 2013).

作用機序

Target of Action

The primary target of this compound is microtubules . Microtubules are cytoskeleton filaments made up of αβ-tubulin heterodimers arranged in head-to-tail fashion . They play an integral role in mitotic spindle formation during cell division .

Mode of Action

The compound acts as a microtubule destabilizer . It interacts with the αβ-tubulin dimer at the colchicine binding site (CBS) and destabilizes microtubules . The interaction mechanism is triggered by the binding of the compound at the CBS of the αβ-tubulin dimer .

Biochemical Pathways

The compound affects the insulin and Nrf2 signaling pathways . It activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .

Pharmacokinetics

The compound’sbioavailability is suggested by its ability to ameliorate insulin sensitivity and glucose tolerance in diet-induced obese mice following oral administration .

Result of Action

The compound alleviates hepatic insulin resistance in vitro and in vivo, by the activation of the insulin signaling pathway, accomplished by the suppression of oxidative stress . It also suppresses oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of high glucose levels can induce insulin resistance in cells, which the compound can ameliorate . .

特性

IUPAC Name |

2-methylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7S/c1-26-13-9-11(10-14(27-2)16(13)28-3)18-21-22-19(29-18)20-17(23)12-7-5-6-8-15(12)30(4,24)25/h5-10H,1-4H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODVAFUCSCVKBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)

![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)

![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)

![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)

![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)